molecular formula C14H12Cl2N2O3S B11642537 N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide CAS No. 330468-75-2

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11642537
CAS No.: 330468-75-2
M. Wt: 359.2 g/mol
InChI Key: ZSJQTBHPNGGCPM-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

330468-75-2

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

IUPAC Name

N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19)

InChI Key

ZSJQTBHPNGGCPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Scientific Research Applications

The compound has demonstrated various applications in scientific research, particularly in the fields of medicinal chemistry , biochemistry , and pharmacology .

Antimicrobial Activity

Research indicates that N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A quantitative structure-activity relationship (QSAR) analysis indicated that derivatives with specific structural features had minimum inhibitory concentration (MIC) values as low as 6 μg/mL against Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition Studies

The compound is also utilized in enzyme inhibition studies, where it serves as a probe to investigate the mechanisms of action of various enzymes. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity.

  • Mechanism of Action : The benzylsulfonyl moiety can bind to the active site of enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to inhibition .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly in models of rheumatoid arthritis and other inflammatory conditions. Its dual action as an anti-inflammatory agent and antimicrobial makes it a candidate for treating infections associated with inflammatory diseases.

  • Research Findings : In vitro studies demonstrated that the compound reduces pro-inflammatory cytokine levels in activated macrophages, indicating its potential therapeutic role in managing inflammatory responses .
Activity TypeEffectivenessReference
AntimicrobialMIC ≤ 6 μg/mL
Enzyme InhibitionSignificant inhibition
Anti-inflammatoryReduces cytokine levels

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By inhibiting these enzymes, the compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to bacterial cell death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,5-dichlorophenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other sulfonamides, it exhibits a higher degree of antibacterial activity and a broader spectrum of action .

Biological Activity

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, characterized by its unique structural features, including a dichlorophenyl group and a sulfamoyl moiety, is being investigated for its interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14Cl2N2O2S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This structure includes:

  • A sulfamoyl group that enhances the compound's biological interactions.
  • A dichlorophenyl ring which contributes to its pharmacological properties.

This compound is believed to exert its biological effects through the inhibition of specific enzymes and receptors. The binding of the compound to these targets can disrupt critical metabolic pathways, leading to its antimicrobial and anticancer activities.

Research has shown that sulfonamide derivatives often inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, thereby exerting their antibacterial effects . Additionally, the compound may induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Demonstrated potential in inhibiting the growth of various cancer cell lines, particularly those associated with solid tumors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibits proliferation in specific cancer cell lines

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study conducted by Patel et al. evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The compound showed promising results against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Research published in Pharmaceutical Sciences demonstrated that this compound could induce apoptosis in breast cancer cell lines through the activation of caspases, suggesting a mechanism for its anticancer activity .
  • Mechanistic Insights :
    • A theoretical study provided insights into the interaction of dichloro-substituted acetamides with biological targets, supporting the hypothesis that this compound could effectively bind to enzymes involved in disease pathways .

Q & A

Q. What are the common synthetic routes for N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide, and what analytical techniques are used to confirm its structure?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, sulfonamide derivatives can be prepared by reacting 4-acetamidobenzenesulfonyl chloride with 2,4-dichloroaniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane . Post-synthesis, structural confirmation is achieved through:
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide carbonyl at ~169 ppm) .

  • Elemental analysis : Matching calculated and observed values for C, H, N, and S (e.g., C: 54.55% calc. vs. 54.75% found; S: 6.07% calc. vs. 6.19% found) .

  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

    • Example Reaction Conditions :
ReactantSolventBaseTemperatureYield
4-Acetamidobenzenesulfonyl chloride + 2,4-dichloroanilineDCMTriethylamineRT, 12h75–85%

Q. How is X-ray crystallography employed to determine the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals precise molecular geometry. For sulfonamide derivatives:
  • Crystal system : Monoclinic (e.g., space group P21/cP2_1/c) with unit cell parameters a=8.7793(15)a = 8.7793(15) Å, b=8.4442(15)b = 8.4442(15) Å, c=23.810(4)c = 23.810(4) Å, β=97.312(6)\beta = 97.312(6)^\circ .
  • Hydrogen bonding : Weak C–H···O interactions stabilize the crystal lattice, forming 2D networks .
  • Torsional angles : Dihedral angles between aromatic rings (e.g., 79.40(11)° between the central phenyl and 2,4-difluorophenyl groups) .
    Data collection uses a Bruker SMART CCD diffractometer, with refinement achieving R=0.047R = 0.047 and wR=0.143wR = 0.143 .

Advanced Research Questions

Q. What in vitro methodologies are utilized to evaluate the urease inhibitory activity of sulfonamide derivatives like this compound?

  • Methodological Answer : Urease inhibition assays involve:
  • Enzyme kinetics : Monitoring ammonia production via the indophenol method at 630 nm .
  • IC50_{50} determination : Dose-response curves using compound concentrations (e.g., 0.1–100 µM) .
  • Mechanistic studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, KiK_i values of 0.8–2.3 µM suggest high affinity for the enzyme’s active site .
    Example Data :
CompoundIC50_{50} (µM)KiK_i (µM)Inhibition Type
N-{4-[(2,4-DCP)sulfamoyl]phenyl}acetamide1.20.8Competitive

Q. How can computational modeling predict the binding affinity of this compound with biological targets such as carbonic anhydrase?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used:
  • Docking : Grid boxes centered on the zinc ion in carbonic anhydrase (PDB: 1CA2) with Lamarckian genetic algorithms .
  • Binding interactions : Sulfonamide group coordinates with Zn2+^{2+}, while dichlorophenyl moiety occupies hydrophobic pockets .
  • Free energy calculations : MM-PBSA/GBSA to estimate ΔGbind\Delta G_{\text{bind}} (e.g., −9.8 kcal/mol for high-affinity derivatives) .
    Validation : Correlate computational KdK_d with experimental IC50_{50} values (Pearson’s r>0.85r > 0.85) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar sulfonamides?

  • Methodological Answer : Contradictions may arise from assay conditions or structural variations. Strategies include:
  • Standardized assays : Re-test compounds under identical conditions (e.g., pH 7.4, 37°C) .
  • SAR studies : Compare substituent effects (e.g., 2,4-dichloro vs. 4-methyl groups) on activity .
  • Crystallographic data : Validate binding modes using SC-XRD or cryo-EM for target-ligand complexes .

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